molecular formula C18H17ClO4 B194594 Fenofibric Acid Methyl Ester CAS No. 42019-07-8

Fenofibric Acid Methyl Ester

Cat. No.: B194594
CAS No.: 42019-07-8
M. Wt: 332.8 g/mol
InChI Key: YNSXVMKCLCCCBA-UHFFFAOYSA-N
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Description

Fenofibric Acid Methyl Ester is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of fenofibric acid and is often used in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenofibric Acid Methyl Ester typically involves the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

Fenofibric Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenofibric Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the treatment of hyperlipidemia.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels. The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, fenofibric acid. This makes it more effective in

Properties

IUPAC Name

methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSXVMKCLCCCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962165
Record name Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42019-07-8
Record name Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fenofibric Acid Methyl Ester
Fenofibric Acid Methyl Ester
Fenofibric Acid Methyl Ester
Fenofibric Acid Methyl Ester
Fenofibric Acid Methyl Ester
Fenofibric Acid Methyl Ester
Customer
Q & A

Q1: What is the structural significance of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A: This compound exhibits a dihedral angle of 53.4° between the mean planes of its two benzene rings []. This spatial arrangement is noteworthy as it can influence the molecule's overall shape and potentially impact its interactions with other molecules.

Q2: How is Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate detected and quantified in complex mixtures?

A: Researchers have successfully developed and validated an RP-HPLC-UV method for identifying and quantifying Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, particularly within the context of Fenofibrate degradation studies []. This method utilizes a C18 column and an acetonitrile:water mobile phase, enabling separation and detection of the compound at a wavelength of 286 nm. This analytical technique proves valuable for assessing the presence and levels of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in pharmaceutical samples, contributing to quality control and stability assessments of Fenofibrate.

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